molecular formula C8H9N3O B6597114 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 92406-51-4

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B6597114
CAS RN: 92406-51-4
M. Wt: 163.18 g/mol
InChI Key: WEDKTHSEWJJSHB-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-1-methyl-1H-pyrazol-5-amine, also known as 3-FPM, is a pyrazolamine derivative that has gained popularity in recent years due to its potential therapeutic applications. It is a synthetic compound that has a wide range of biological activities, including being a potent inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. 3-FPM has also been studied for its potential as an antidepressant, anticonvulsant, and anxiolytic agent. In addition, 3-FPM has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

Scientific Research Applications

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications. It has been studied as an antidepressant, anticonvulsant, and anxiolytic agent. In addition, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in cancer treatment and as an anti-inflammatory agent. It has also been studied for its potential to reduce oxidative stress and for its protective effects against neurodegenerative disorders.

Mechanism of Action

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a potent inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. It acts as an inhibitor of MAO-A and MAO-B, both of which are involved in the metabolism of serotonin, dopamine, and norepinephrine. 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine also acts as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine also has an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal survival and plasticity.
Biochemical and Physiological Effects
3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications. It has been shown to have antidepressant-like effects in animal models, as well as anxiolytic and anticonvulsant effects. It has also been shown to have anti-inflammatory and anti-oxidative effects. In addition, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential to reduce the risk of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine for lab experiments is its relatively simple synthesis method. It can be synthesized in a laboratory setting, making it a convenient and cost-effective compound for research purposes. Additionally, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of biological activities, making it a useful compound for studying a variety of physiological processes. However, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine can be toxic at high doses, so it should be used with caution.

Future Directions

Despite the potential therapeutic applications of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine, further research is needed to better understand its mechanism of action and to assess its safety and efficacy in humans. Additionally, more studies are needed to explore its potential to reduce the risk of neurodegenerative disorders and to assess its potential use in cancer treatment. Finally, 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine could be studied for its potential to treat other conditions, such as anxiety and depression.

Synthesis Methods

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is synthesized from 3-furan-3-yl-1-methyl-1H-pyrazole-5-carboxylic acid, which can be synthesized by reacting N-methyl-3-furan-3-yl-1H-pyrazole-5-carboxamide with acetic acid. The resulting product is then reacted with anhydrous ammonia in aqueous solution to form 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine. This synthesis method is relatively simple and can be done in a laboratory setting.

properties

IUPAC Name

5-(furan-3-yl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDKTHSEWJJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=COC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269592
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine

CAS RN

92406-51-4
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92406-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Furanyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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